molecular formula C13H17N3 B023209 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole CAS No. 118343-19-4

2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole

カタログ番号 B023209
CAS番号: 118343-19-4
分子量: 215.29 g/mol
InChIキー: SGOFAUSEYBZKDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole” is a complex organic molecule that contains an imidazole ring and an isoindole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, and the isoindole ring is a fused ring system featuring a benzene ring and a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and isoindole rings. The presence of nitrogen in the rings would likely result in the compound having basic properties. The exact structure would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the imidazole and isoindole rings. These could potentially act as nucleophiles in reactions. Additionally, the aromaticity of the rings could influence the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could result in the compound having basic properties. Its solubility would depend on the specific substituents present on the rings .

科学的研究の応用

Neuropsychopharmacology

BRL 44408 has been characterized for its potential in treating mood disorders and certain types of pain due to its selective antagonism of α2A-adrenoceptors . This compound has shown promise in preclinical studies for its antidepressant- and analgesic-like activities. It operates by increasing the synaptic concentrations of neurotransmitters like norepinephrine and dopamine, which are crucial in mood regulation .

Pain Management

In the realm of pain management, BRL 44408 has demonstrated analgesic activity in models of visceral pain. It decreases para-phenylquinone-induced abdominal stretching, suggesting its potential as a therapeutic agent for managing visceral pain without affecting overall motor coordination or general locomotor activity .

Neurochemistry

BRL 44408’s ability to elevate extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex highlights its significance in neurochemical research. This effect is consistent with presynaptic autoreceptor antagonism and the tonic regulation of neurotransmitter release, providing insights into the neurochemical pathways of mood regulation .

Behavioral Sciences

In behavioral studies, BRL 44408 has been used to investigate the effects of α2A-adrenoceptor antagonism on behavior. It has been shown to produce an antidepressant-like response in the forced swim test and schedule-induced polydipsia assay by decreasing immobility time and adjunctive water intake, respectively .

Pharmacodynamics

BRL 44408’s pharmacodynamic properties have been explored through its interaction with other compounds. For instance, pretreatment with BRL 44408 results in a rightward shift of the clonidine dose–response curve in rats, indicative of α2-adrenoceptor antagonism in vivo .

Neurotransmission

As a selective α2A adrenoceptor antagonist, BRL 44408 has implications in the study of neurotransmission. It is centrally active following subcutaneous administration and has been shown to demonstrate antidepressant and analgesic activity, which could be beneficial in understanding the mechanisms of action of various neurotransmitters .

Therapeutic Applications

BRL 44408 has been suggested to have potential therapeutic applications in the treatment of extrapyramidal side effects produced by some antipsychotic medications. This highlights its role in improving the quality of life for patients undergoing antipsychotic therapy .

Acetylcholine Regulation

Interestingly, BRL 44408 may also influence the levels of acetylcholine, a neurotransmitter associated with learning and memory. By inhibiting α2A heteroceptors, BRL 44408 produced a significant increase in cortical levels of acetylcholine, suggesting another avenue of research for cognitive enhancement or disorders .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

将来の方向性

The study of compounds containing imidazole and isoindole rings is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .

作用機序

Target of Action

BRL 44408, also known as 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole, is a drug used in scientific research that acts as a selective antagonist for the α2A adrenoreceptor . Adrenoreceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

BRL 44408 interacts with its target, the α2A adrenoreceptor, by binding to it and blocking its function . This antagonistic action prevents the normal inhibitory role of the receptor, leading to an increase in the release of neurotransmitters such as norepinephrine and dopamine .

Biochemical Pathways

The α2A adrenoreceptor regulates the release of neurotransmitters, and its antagonism by BRL 44408 leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex . Additionally, BRL 44408, probably by inhibiting α2A heteroceptors, produces a significant increase in cortical levels of acetylcholine .

Pharmacokinetics

In rats, BRL 44408 penetrates the central nervous system resulting in peak brain and plasma concentrations of 586 ng/g and 1124 ng/ml, respectively . The compound is centrally active following subcutaneous administration .

Result of Action

The molecular and cellular effects of BRL 44408’s action include an antidepressant-like response and analgesic activity . In the forced swim test and schedule-induced polydipsia assay, BRL 44408 produced an antidepressant-like response by dose-dependently decreasing immobility time and adjunctive water intake, respectively . In a model of visceral pain, BRL 44408 exhibited analgesic activity by decreasing para-phenylquinone (PPQ)-induced abdominal stretching .

Action Environment

The action, efficacy, and stability of BRL 44408 can be influenced by various environmental factors. For instance, the compound’s solubility in water to 100 mM suggests that it can be readily administered in aqueous solutions . It is recommended that solutions of brl 44408 be prepared and used on the same day to ensure stability . If stock solutions need to be made in advance, they should be stored as aliquots in tightly sealed vials at -20°C .

特性

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOFAUSEYBZKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1CC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922665
Record name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole

CAS RN

118343-19-4
Record name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118343-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brl 44408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-44408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
Reactant of Route 2
Reactant of Route 2
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
Reactant of Route 3
Reactant of Route 3
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
Reactant of Route 4
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
Reactant of Route 5
Reactant of Route 5
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole
Reactant of Route 6
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole

Q & A

Q1: What is the primary molecular target of BRL 44408?

A1: BRL 44408 acts as a potent and selective antagonist at the α2A-adrenoceptor subtype [, , ].

Q2: How does BRL 44408 interact with α2A-adrenoceptors?

A2: BRL 44408 binds to the α2A-adrenoceptor, blocking the binding site for endogenous agonists like norepinephrine. This prevents receptor activation and downstream signaling [, , , ].

Q3: What are the downstream effects of α2A-adrenoceptor antagonism by BRL 44408?

A3: Antagonism of α2A-adrenoceptors by BRL 44408 can lead to several downstream effects, including:

  • Increased neurotransmitter release: BRL 44408 elevates extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex, likely by inhibiting presynaptic autoreceptor function and tonic regulation of neurotransmitter release [].
  • Modulation of neuronal activity: In the locus coeruleus, BRL 44408 increases noradrenaline efflux, indicating a role in modulating neuronal firing [].
  • Inhibition of smooth muscle contraction: In blood vessels, BRL 44408 can inhibit the contractile response mediated by α2A-adrenoceptors [, , ].
  • Modulation of pain signaling: BRL 44408 exhibits antihyperalgesic effects in inflammatory pain models, likely through its actions on spinal α2A-adrenoceptors [, , ].
  • Effects on the hypothalamic-pituitary-adrenal (HPA) axis: BRL 44408 can block the increase in corticosterone levels induced by α2-adrenoceptor agonists, suggesting a role in regulating the HPA axis [].

Q4: Does BRL 44408 interact with other receptor subtypes?

A4: While highly selective for α2A-adrenoceptors, BRL 44408 has been reported to interact with 5-HT1A receptors at higher concentrations [].

Q5: How does the interaction of BRL 44408 with α2A-adrenoceptors differ in normal versus pathological states?

A5: Research suggests that the α2-adrenoceptor subtype activated by agonists like clonidine for analgesia may shift from α2A to non-α2A subtypes following peripheral nerve injury. In this context, BRL 44408 loses its ability to block the analgesic effects [].

Q6: What is the molecular formula and weight of BRL 44408?

A6: The molecular formula of BRL 44408 is C14H17N3 and its molecular weight is 227.3 g/mol.

Q7: What are the key structural features of BRL 44408 contributing to its α2A-adrenoceptor selectivity?

A7: While the precise structural determinants for selectivity are complex, studies exploring a range of α2-adrenoceptor antagonists highlight the importance of specific substitutions and spatial arrangements within the molecule for binding affinity and subtype selectivity [].

Q8: Are there known structure-activity relationship (SAR) studies for BRL 44408 or related compounds?

A8: Yes, several studies have investigated the SAR of α2-adrenoceptor ligands, including BRL 44408. These studies demonstrate how modifications to the core structure can influence binding affinity, selectivity for different α2-adrenoceptor subtypes, and intrinsic activity (agonist vs. antagonist properties) [, , , ].

Q9: What is known about the pharmacokinetic profile of BRL 44408?

A9: In rats, BRL 44408 readily penetrates the central nervous system, achieving peak brain and plasma concentrations rapidly after administration [].

Q10: Are there any studies comparing the pharmacokinetic properties of BRL 44408 to other α2-adrenoceptor antagonists?

A10: While direct comparative studies might be limited, the pharmacological characterization of various α2-adrenoceptor antagonists often includes assessing their potency and selectivity in different experimental models. This information can provide insights into potential pharmacokinetic differences and contribute to understanding their in vivo actions [, , , , ].

Q11: How does the route of administration affect the efficacy of BRL 44408?

A11: The route of administration can significantly influence the efficacy of BRL 44408. For example, intrathecal administration is more effective in blocking spinal α2A-adrenoceptor-mediated effects compared to systemic administration [, , ].

Q12: What in vitro models have been used to investigate the pharmacological activity of BRL 44408?

A12: Several in vitro models have been employed, including:

  • Tissue preparations: Isolated blood vessels and segments of the gastrointestinal tract are used to study the effects of BRL 44408 on smooth muscle contraction [, , , ].
  • Synaptosomes: These isolated nerve terminals are used to examine the effects of BRL 44408 on neurotransmitter release [].
  • Cell lines: Recombinant cell lines expressing specific α2-adrenoceptor subtypes are used to characterize ligand binding affinities and signaling properties [, , ].

Q13: What in vivo models have been used to study the effects of BRL 44408?

A13: A range of in vivo models have been employed, including:

  • Rodent models of pain: Inflammatory pain models (e.g., formalin test, carrageenan-induced hyperalgesia) are used to assess the analgesic effects of BRL 44408 [, , , ].
  • Rodent models of stress and depression: Chronic unpredictable mild stress (CUMS) models are used to investigate the role of α2A-adrenoceptors in stress-related disorders and the potential therapeutic effects of BRL 44408 [].
  • Rodent models of colitis: Dextran sulfate sodium (DSS)-induced colitis models are used to explore the role of α2A-adrenoceptors in intestinal inflammation and the potential therapeutic benefits of BRL 44408 [].

Q14: What are the main findings from in vivo studies using BRL 44408 in pain models?

A14: Intrathecal BRL 44408 can block the antinociceptive effects of α2-adrenoceptor agonists in various pain models, suggesting a key role for spinal α2A-adrenoceptors in mediating analgesia [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。